molecular formula C12H16ClFO2 B8289166 2-Chloro-1-(dimethoxymethyl)-4-fluoro-3-propylbenzene

2-Chloro-1-(dimethoxymethyl)-4-fluoro-3-propylbenzene

Cat. No. B8289166
M. Wt: 246.70 g/mol
InChI Key: ZEOFXASKFNXRFT-UHFFFAOYSA-N
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Patent
US08592452B2

Procedure details

To a solution of the obtained 2-{2-chloro-4-fluoro-3-[prop-1-en-1-yl]phenyl}-1,3-dioxolane (1.41 g) in methanol (20 ml) was added finely shredded palladium-fibroin (200 mg), and the mixture was vigorously stirred under a hydrogen atmosphere for 12 hr. The reaction mixture was filtered by suction through a glass filter with a layer of celite, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate=30:1→3:1) to give the title compound as a colorless oil (yield: 1.34 g).
Name
2-{2-chloro-4-fluoro-3-[prop-1-en-1-yl]phenyl}-1,3-dioxolane
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]=[CH:9][CH3:10])=[C:6]([F:11])[CH:5]=[CH:4][C:3]=1[CH:12]1[O:16][CH2:15][CH2:14][O:13]1>CO.[Pd]>[Cl:1][C:2]1[C:7]([CH2:8][CH2:9][CH3:10])=[C:6]([F:11])[CH:5]=[CH:4][C:3]=1[CH:12]([O:16][CH3:15])[O:13][CH3:14]

Inputs

Step One
Name
2-{2-chloro-4-fluoro-3-[prop-1-en-1-yl]phenyl}-1,3-dioxolane
Quantity
1.41 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1C=CC)F)C1OCCO1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred under a hydrogen atmosphere for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered by suction through a glass
FILTRATION
Type
FILTRATION
Details
filter with a layer of celite, and the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate=30:1→3:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1CCC)F)C(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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